molecular formula C14H19ClN2O3S B2464798 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2309187-74-2

1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2464798
CAS No.: 2309187-74-2
M. Wt: 330.83
InChI Key: BUNRPQDGBUHVRD-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine (CAS 2309187-74-2) is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. With a molecular formula of C14H19ClN2O3S and a molecular weight of 330.83, this compound features a distinctive structure combining an azetidine ring, a 3-chloro-4-methoxybenzenesulfonyl group, and a pyrrolidine moiety. This specific arrangement is commonly explored in the design of protease inhibitors, as the sulfonamide group is known to interact strongly with enzyme active sites. Structural analogs of this compound, which share the 3-chloro-4-methoxybenzenesulfonylazetidine scaffold, have been documented in scientific literature as inhibitors of cathepsin proteases, highlighting the potential of this chemotype in developing therapeutics for conditions involving pathological proteolysis . The primary value of this compound for researchers lies in its application as a key building block or intermediate for constructing more complex molecules, as well as a potential pharmacophore for probing biological targets. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, fragment-based drug discovery, and biochemical screening assays. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can procure this compound for their investigative studies in various quantities, supported by analytical data to ensure identity and purity .

Properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-20-14-5-4-12(8-13(14)15)21(18,19)17-9-11(10-17)16-6-2-3-7-16/h4-5,8,11H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNRPQDGBUHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride precursor under basic conditions. The azetidine ring can be introduced through cyclization reactions involving suitable precursors and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted azetidines, and various pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's design suggests potential applications in the development of novel therapeutic agents. The incorporation of a sulfonamide group is known to enhance the bioactivity of compounds, particularly in inhibiting specific enzymes or receptors involved in disease processes.

Case Study: Enzyme Inhibition

Research has indicated that compounds with similar structures can act as potent inhibitors of proteases, such as cathepsin L. This enzyme plays a crucial role in various pathological conditions, including cancer and inflammation. Studies have shown that modifications to the azetidine and pyrrolidine rings can significantly affect the binding affinity and selectivity for cathepsin L, suggesting that 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine could be optimized for enhanced inhibitory activity .

Anticancer Activity

The compound's structural elements may also confer anticancer properties. The presence of the methoxy group on the aromatic ring has been associated with increased cytotoxicity against various cancer cell lines.

Experimental Findings

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

Emerging research indicates that compounds similar to this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

Research Insights

A study evaluating the antimicrobial efficacy of related sulfonamide compounds revealed promising results, with several exhibiting significant inhibition zones against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could lead to the development of new antibiotics .

Data Table: Summary of Applications

Application AreaPotential EffectsRelevant Studies
Medicinal ChemistryEnzyme inhibition (e.g., cathepsin L)
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial PropertiesActivity against bacteria and fungi

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.

Comparison with Similar Compounds

Structural and Functional Variations

The following compounds share partial structural homology with the target molecule but differ in substituents, linkage types, or heterocyclic components:

Compound Name Molecular Formula Substituents Linkage Type Heterocycles Key Differences vs. Target Compound
Target Compound C₁₄H₁₈ClN₂O₃S* 3-Cl, 4-OCH₃ Sulfonyl Azetidine + Pyrrolidine Reference structure
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine C₁₁H₁₃BrNO₃S 3-Br, 4-OCH₃ Sulfonyl Pyrrolidine Bromine replaces chlorine; lacks azetidine
1-(3-Chloro-4-methylbenzoyl)pyrrolidine C₁₂H₁₃ClNO 3-Cl, 4-CH₃ Carbonyl Pyrrolidine Methyl replaces methoxy; carbonyl replaces sulfonyl
1-(3-Chloro-4-(dioxaborolane)benzyl)pyrrolidine C₁₇H₂₅BClNO₂ 3-Cl, boronate ester Benzyl Pyrrolidine Boronate ester for cross-coupling; no sulfonyl
1-(Azetidin-3-yl)pyrrolidine Hydrochloride C₇H₁₅ClN₂ None Direct bond Azetidine + Pyrrolidine No aromatic/sulfonyl groups; simpler backbone

*Estimated formula based on structural analysis.

Key Insights from Structural Differences

Substituent Effects: Halogen vs. Methoxy/Methyl: The target’s 3-Cl and 4-OCH₃ groups enhance electron-withdrawing and donating effects, respectively, compared to 3-Br (larger, more lipophilic) in or 4-CH₃ (less polar) in . Sulfonyl vs.

Heterocyclic Impact :

  • Azetidine vs. Pyrrolidine : The 4-membered azetidine introduces ring strain and rigidity, which may restrict conformational flexibility relative to 5-membered pyrrolidine derivatives .

Functional Group Applications :

  • The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in synthesis, whereas the target compound’s sulfonyl group may favor biological activity .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to sulfonyl-linked analogs (e.g., nucleophilic substitution on chlorinated precursors) .
  • Azetidine’s smaller size may reduce steric hindrance compared to bulkier heterocycles.
  • Biological Relevance : While direct activity data is unavailable, structural analogs suggest:

    • Sulfonyl-linked compounds often exhibit protease or kinase inhibitory activity .
    • Chloro and methoxy substituents on aromatic rings are common in drug design for optimizing pharmacokinetics .

Biological Activity

1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine, with the CAS number 2309187-74-2, is a complex organic compound characterized by its unique structural features, including an azetidine ring and a sulfonamide group. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₄H₁₉ClN₂O₃S
  • Molecular Weight : 330.8 g/mol
  • Structure : The compound features a pyrrolidine core linked to an azetidine moiety, which is further substituted with a 3-chloro-4-methoxybenzenesulfonyl group.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving related structures have demonstrated their effectiveness against various cancer cell lines, including MCF-7, highlighting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : A class of piperazine derivatives, which includes structurally similar compounds, has shown promising results in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases .
  • Urease : Other studies have reported strong inhibitory activity against urease, indicating the compound's potential in managing infections caused by urease-producing bacteria .

Antibacterial Activity

The antibacterial properties of related compounds have been evaluated against various bacterial strains. Results have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains . This suggests that the compound may serve as a basis for developing new antibacterial agents.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Binding : The compound may bind to active or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant inhibition of MCF-7 cell proliferation; IC50 values suggest strong efficacy.
Study 2Enzyme InhibitionNotable AChE inhibition; potential implications for Alzheimer's treatment.
Study 3Antibacterial ScreeningModerate activity against Salmonella typhi; highlights need for further exploration in drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of azetidine derivatives followed by coupling with pyrrolidine. Key steps include:

  • Sulfonylation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with azetidine under inert conditions (e.g., dichloromethane, triethylamine) .
  • Coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene to form the pyrrolidine-azetidine bond .
  • Optimization : Yield improvements (≥70%) require precise stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and low-temperature (-10°C) quenching .

Q. Which analytical techniques are critical for characterizing this compound’s structural purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry of the azetidine-pyrrolidine core .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C4 of azetidine, methoxy resonance at δ 3.8–4.1 ppm) .
  • HPLC-MS : Validates purity (>95%) using C18 columns (acetonitrile/water gradient) and monitors m/z [M+H]⁺ peaks .

Q. How are solubility and stability profiles determined for this compound in aqueous and organic media?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO; logP calculations (cLogP ≈ 2.1) predict moderate hydrophobicity .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic cleavage of the sulfonamide bond .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Chemical Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level identifies electrophilic centers (e.g., sulfonyl sulfur) for nucleophilic attack .
  • Transition State Analysis : IRC calculations map energy barriers for azetidine ring-opening pathways under acidic conditions .
  • Validation : Compare computed activation energies (ΔG‡ ~25–30 kcal/mol) with experimental kinetic data .

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for scaled synthesis?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify critical factors .
  • Response Surface Methodology (RSM) : Maximize yield (≥85%) by modeling interactions between catalyst concentration (0.5–1.5 mol%) and reaction time (12–24 hrs) .
  • Robustness Testing : Monte Carlo simulations assess parameter sensitivity (±5% variation tolerance) .

Q. How to resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., p38 MAPK) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Structural-Activity Refinement : Compare co-crystal structures (PDB) to identify binding pose discrepancies caused by sulfonyl group orientation .
  • Reproducibility Checks : Validate assays with internal controls (e.g., staurosporine as a reference inhibitor) .

Q. What methodologies assess the compound’s potential as a protease inhibitor scaffold?

  • Methodological Answer :

  • Enzyme Kinetics : Measure Ki values via fluorogenic substrate assays (e.g., trypsin-like proteases) under varied pH (6.0–8.0) .
  • Molecular Dynamics (MD) : Simulate binding persistence (>100 ns trajectories) of the azetidine-pyrrolidine core in protease active sites .
  • SAR Expansion : Synthesize analogs with modified sulfonyl groups (e.g., 4-nitro substituents) to probe steric/electronic effects .

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